Cas no 67156-57-4 ((2-Bromo-4-methyl-phenyl)-hydrazine)
(2-Bromo-4-methyl-phenyl)-hydrazine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-BroMo-4-Methylphenyl)hydrazine Hydrochloride
- (2-bromo-4-methylphenyl)hydrazine
- 1-(2-Bromo-4-methylphenyl)hydrazine, HCl
- NULL
- 2-Brom-4-methyl-phenylhydrazin
- 2-bromo-p-tolylhydrazine
- 3-Brom-4-hydrazino-toluol
- (2-Bromo-4-methyl-phenyl)-hydrazine
-
- MDL: MFCD02663069
- Inchi: 1S/C7H9BrN2/c1-5-2-3-7(10-9)6(8)4-5/h2-4,10H,9H2,1H3
- InChI Key: UVGAXOGYWXOXKO-UHFFFAOYSA-N
- SMILES: BrC1C=C(C)C=CC=1NN
Computed Properties
- Exact Mass: 199.99500
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 38.05000
- LogP: 2.81640
(2-Bromo-4-methyl-phenyl)-hydrazine Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2928000090Overview:
2928000090 Other hydrazine(Hydrazine)And chlorhexidine(hydroxylamine)Organic derivatives of.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2928000090 other organic derivatives of hydrazine or of hydroxylamine VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
(2-Bromo-4-methyl-phenyl)-hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B613720-10mg |
(2-Bromo-4-methyl-phenyl)-hydrazine |
67156-57-4 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B613720-50mg |
(2-Bromo-4-methyl-phenyl)-hydrazine |
67156-57-4 | 50mg |
$ 115.00 | 2022-06-07 | ||
| TRC | B613720-100mg |
(2-Bromo-4-methyl-phenyl)-hydrazine |
67156-57-4 | 100mg |
$ 185.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B854608-5g |
1-(2-BroMo-4-Methylphenyl)hydrazine Hydrochloride |
67156-57-4 | 98% | 5g |
320.00 | 2021-05-17 | |
| Enamine | EN300-271937-1g |
(2-bromo-4-methylphenyl)hydrazine |
67156-57-4 | 1g |
$900.0 | 2023-09-10 | ||
| Enamine | EN300-271937-5g |
(2-bromo-4-methylphenyl)hydrazine |
67156-57-4 | 5g |
$2608.0 | 2023-09-10 | ||
| Enamine | EN300-271937-10g |
(2-bromo-4-methylphenyl)hydrazine |
67156-57-4 | 10g |
$3868.0 | 2023-09-10 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50890-5g |
(2-bromo-4-methylphenyl)hydrazine |
67156-57-4 | 98% | 5g |
¥388.0 | 2022-10-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525417-5g |
(2-Bromo-4-methylphenyl)hydrazine |
67156-57-4 | 98% | 5g |
¥3591.00 | 2024-05-04 | |
| Enamine | EN300-271937-0.05g |
(2-bromo-4-methylphenyl)hydrazine |
67156-57-4 | 0.05g |
$756.0 | 2023-09-10 |
(2-Bromo-4-methyl-phenyl)-hydrazine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (2-Bromo-4-methyl-phenyl)-hydrazine
Chemical Profile of (2-Bromo-4-methyl-phenyl)-hydrazine (CAS No 67156-57-4)
(2-Bromo-4-methyl-phenyl)-hydrazine, identified by the Chemical Abstracts Service Number (CAS No) 67156-57-4, is a significant intermediate in the realm of organic synthesis and pharmaceutical development. This compound, featuring a brominated aromatic ring substituted with a methyl group and a hydrazine moiety, has garnered attention due to its versatile reactivity and potential applications in medicinal chemistry.
The structural motif of (2-Bromo-4-methyl-phenyl)-hydrazine positions it as a valuable building block for the synthesis of more complex molecules. The presence of both bromine and methyl groups on the benzene ring enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks prevalent in many bioactive compounds.
In recent years, there has been a surge in research focusing on hydrazine derivatives due to their role as pharmacophores in drug discovery. The hydrazine group in (2-Bromo-4-methyl-phenyl)-hydrazine can participate in various chemical transformations, including condensation reactions with carbonyl compounds to form hydrazones, which are often intermediates in the synthesis of heterocyclic compounds. These heterocycles are widely studied for their antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of (2-Bromo-4-methyl-phenyl)-hydrazine is its potential application in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, particularly cancer. By leveraging the reactivity of the hydrazine group, researchers have designed molecules that can selectively inhibit specific kinases, thereby offering therapeutic benefits. For instance, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which are implicated in tumor growth and metastasis.
The brominated aromatic ring in (2-Bromo-4-methyl-phenyl)-hydrazine also facilitates further functionalization through palladium-catalyzed reactions. This allows for the introduction of diverse substituents at different positions on the benzene ring, enabling the generation of a library of compounds with tailored biological activities. Such libraries are essential for high-throughput screening campaigns aimed at identifying lead compounds for drug development.
Recent advances in computational chemistry have further enhanced the utility of (2-Bromo-4-methyl-phenyl)-hydrazine. Molecular modeling studies have predicted its interactions with biological targets, providing insights into its potential pharmacological effects. These predictions are complemented by experimental validation, where the compound is synthesized and tested for activity against relevant biological assays. This interdisciplinary approach has accelerated the discovery process and led to the identification of novel therapeutic agents.
The synthesis of (2-Bromo-4-methyl-phenyl)-hydrazine itself is an area of active research. Optimized synthetic routes have been developed to ensure high yields and purity, which are critical for pharmaceutical applications. These methods often involve multi-step organic transformations starting from readily available precursors. The efficiency of these synthetic pathways is continually improved to meet the demands of industrial-scale production.
In conclusion, (2-Bromo-4-methyl-phenyl)-hydrazine (CAS No 67156-57-4) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an excellent candidate for further chemical manipulation, leading to the discovery of new drugs targeting various diseases. As research progresses, it is expected that more applications will emerge, solidifying its role as a cornerstone molecule in medicinal chemistry.
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